molecular formula C16H8N2O4 B049389 1,8-Dinitropyrene CAS No. 42397-65-9

1,8-Dinitropyrene

Cat. No. B049389
CAS RN: 42397-65-9
M. Wt: 292.24 g/mol
InChI Key: BLYXNIHKOMELAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,8-Dinitropyrene and its analog, 1,6-dinitropyrene, have been synthesized through a series of chemical reactions involving nitration and deacetylation processes. The synthesis pathway involves the nitration of 1-acetylaminopyrene yielding 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, which upon deacetylation and further oxidation, produces the desired nitronitrosopyrenes (Fifer et al., 1986).

Molecular Structure Analysis

The molecular structure of 1,8-dinitropyrene is characterized by the presence of two nitro groups attached to the pyrene ring. This structure is crucial for its mutagenic and carcinogenic activity, as the nitro groups are key functional groups that undergo metabolic activation to exert toxic effects.

Chemical Reactions and Properties

1,8-Dinitropyrene undergoes metabolic activation through nitroreduction and possibly O-acetylation, leading to the formation of reactive metabolites that are mutagenic in bacteria and mammalian cells. The reduced intermediates, such as 1-nitro-8-nitrosopyrene, require further activation, suggesting a critical role of esterification in the mutagenic process (Fifer et al., 1986).

Physical Properties Analysis

The physical properties of 1,8-dinitropyrene, including its solubility, melting point, and volatility, are influenced by its molecular structure. However, specific data on these properties require detailed studies focusing on the physical characterization of this compound.

Chemical Properties Analysis

1,8-Dinitropyrene's chemical properties, such as reactivity and stability, are defined by its nitro groups. These groups make the compound highly reactive, especially under light exposure, leading to the formation of various photoproducts that may have different toxicological profiles compared to the parent compound. The interaction of 1,8-dinitropyrene with light and its photochemical behavior on silica gel surfaces versus in solution highlight the compound's instability and potential for environmental transformation (Arce et al., 2013).

Scientific Research Applications

Application in Carcinogenic Research

  • Scientific Field : Carcinogenic Research .
  • Summary of Application : 1,8-Dinitropyrene is used in research to study its carcinogenic effects. It has been evaluated by the International Agency for Research on Cancer (IARC) and is considered a potential carcinogen .
  • Methods of Application : The substance is typically used in laboratory settings for research purposes. It is available for research purposes at 98% and 99% purity. It is also available in 14C- or 3H-labelled form in 98% radiochemical purity .
  • Results or Outcomes : 1,8-Dinitropyrene has been found to induce DNA damage in S. typhimurium TA1535 and preferentially inhibit the growth of DNA repair-deficient Bacillus subtilis .

Application in DNA Adduct Formation Study

  • Scientific Field : Molecular Biology .
  • Summary of Application : 1,8-Dinitropyrene is used in studies to identify the DNA adduct formed by its metabolism in Salmonella typhimurium .
  • Methods of Application : The incubation of [3H]1,8-dinitropyrene with Salmonella typhimurium TA98NR is followed by isolation of the DNA from these cells, hydrolysis of the DNA to nucleosides, butanol extraction of the hydrolysate and purification by reversed-phase liquid chromatography .
  • Results or Outcomes : The DNA adducts formed in vivo and in vitro exhibited identical chromatographic and chemical behavior. Under acidic or basic conditions the in vivo and in vitro adducts were converted to identical products .

Application as a Photosensitizer

  • Scientific Field : Photobiology .

Application in Environmental Monitoring

  • Scientific Field : Environmental Science .
  • Summary of Application : 1,8-Dinitropyrene has been found in the exhaust of diesel engines and in toners for photocopy machines . Therefore, it can be used as an indicator of environmental pollution.
  • Methods of Application : Environmental samples, such as air or soil samples, are collected and analyzed for the presence of 1,8-Dinitropyrene .
  • Results or Outcomes : The presence of 1,8-Dinitropyrene in environmental samples can indicate the level of pollution in the sampled area .

Application in Mass Spectrometry

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : 1,8-Dinitropyrene is used in mass spectrometry, a technique used to identify and quantify molecules in a sample .
  • Methods of Application : The substance is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the molecular weight and structure of the substance .
  • Results or Outcomes : The mass spectrum of 1,8-Dinitropyrene has been reported, providing valuable information about its molecular structure .

Application in Environmental Regulation

  • Scientific Field : Environmental Science .
  • Summary of Application : 1,8-Dinitropyrene is tracked and regulated by environmental agencies due to its potential environmental and health impacts .
  • Methods of Application : Environmental agencies monitor the presence of 1,8-Dinitropyrene in various environmental matrices and enforce regulations to limit its release into the environment .
  • Results or Outcomes : The tracking and regulation of 1,8-Dinitropyrene contribute to the protection of environmental and human health .

Safety And Hazards

1,8-Dinitropyrene is suspected of causing cancer (H351) according to the safety data sheet . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

1,8-dinitropyrene
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InChI

InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLYXNIHKOMELAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2073514
Record name 1,8-Dinitropyrene
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Molecular Weight

292.24 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,8-Dinitropyrene
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Product Name

1,8-Dinitropyrene

Color/Form

Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid

CAS RN

42397-65-9
Record name 1,8-Dinitropyrene
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Record name 1,8-Dinitropyrene
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Record name 1,8-dinitropyrene
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Record name 1,8-DINITROPYRENE
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Melting Point

>300 °C
Record name 1,8-Dinitropyrene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
MP Holloway, MC Biaglow, EC McCoy… - Mutation Research …, 1987 - Elsevier
The environmental contaminants pyrene, 1-nitropyrene, 1,8-dinitropyrene, fluoranthene, and 3-nitrofluoranthene were exposed to light (⩾ 310 nm) either in DMSO, or following coating …
Number of citations: 60 www.sciencedirect.com
T Otofuji, K Horikawa, T Maeda, N Sano… - Journal of the …, 1987 - academic.oup.com
3-Dinitropyrene (DNP) and 1,8-DNP (CAS: 42397-65-9) are very potent mutagens and induce a frameshift-type mutation in the Salmonella test system. Each compound was tested for …
Number of citations: 27 academic.oup.com
EK Fifer, RH Heflich, Z Djurić, PC Howard… - …, 1986 - academic.oup.com
… Discussion In this study we developed syntheses for l-nitro-6-nitrosopyrene and l-nitro-8-nitrosopyrene, suspected intermediates in the activation of 1,6- and 1-8-dinitropyrene to …
Number of citations: 57 academic.oup.com
CT Kuo, HW Chen - Journal of Chromatography A, 2000 - Elsevier
Nitrated polycyclic aromatic hydrocarbons (NPAHs) in airborne particulate were determined by column liquid chromatography with electrochemical detection. NPAHs were extracted …
Number of citations: 27 www.sciencedirect.com
DW Bryant, DR McCalla, P Lultschik… - Chemico-biological …, 1984 - Elsevier
Earlier work has shown that many nitroaromatic and nitroheterocyclic compounds are directly ‘activated’ to their ultimate mutagenic forms through the action of bacterial nitroreductase …
Number of citations: 65 www.sciencedirect.com
T Watanabe, S Ishida, H Minami, T Kasai… - Chemical research in …, 1998 - ACS Publications
The organic extracts of soil collected at parks in residential areas in Osaka and neighboring cities in the Kansai area, Japan, showed mutagenicity in Salmonella typhimurium strain …
Number of citations: 21 pubs.acs.org
P Hilario, S Yan, BE Hingerty, S Broyde… - Journal of Biological …, 2002 - ASBMB
In the Ames Salmonella typhimurium reversion assay 1,6- and 1,8-dinitropyrenes (1,6- and 1,8-DNPs) are much more potent mutagens than 1-nitropyrene (1-NP). Genetic experiments …
Number of citations: 21 www.jbc.org
T Watanabe, S Goto, Y Matsumoto… - Chemical Research …, 2000 - ACS Publications
To clarify the mutagenic potential of nonagricultural surface soil in Japan, 110 soil samples were collected from five geographically different areas between November 1996 and March …
Number of citations: 45 pubs.acs.org
MC Morel, I Alers, R Arce - Polycyclic Aromatic Compounds, 2006 - Taylor & Francis

The molecular phototransformation mechanism of nitroarenes, genotoxic and ubiquitous pollutants in the atmosphere, is still under debate. With increasing exposure to radiation 1,6…

Number of citations: 14 www.tandfonline.com
PJ Andrews, MA Quilliam, BE McCarry… - …, 1986 - academic.oup.com
The incubation of [ 3 H]1,8-dinitropyrene with Salmonella typhimurium TA98NR followed by isolation of the DNA from these cells, hydrolysis of the DNA to nucleosides, butanol …
Number of citations: 53 academic.oup.com

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